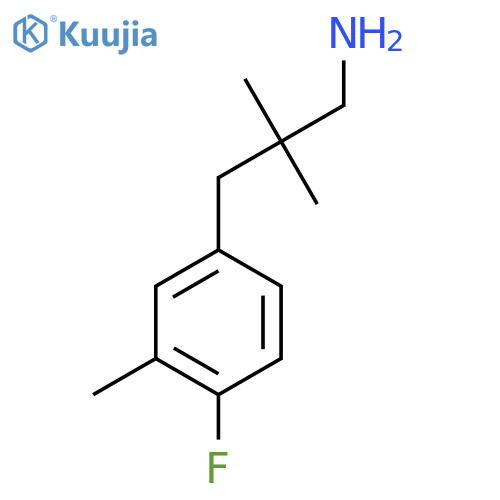Cas no 1368801-14-2 (3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine)

3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine
- 1368801-14-2
- EN300-1865477
-
- インチ: 1S/C12H18FN/c1-9-6-10(4-5-11(9)13)7-12(2,3)8-14/h4-6H,7-8,14H2,1-3H3
- InChIKey: CDLPGPRVLXYEQK-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1C)CC(C)(C)CN
計算された属性
- せいみつぶんしりょう: 195.142327740g/mol
- どういたいしつりょう: 195.142327740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1865477-10.0g |
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine |
1368801-14-2 | 10g |
$4606.0 | 2023-06-02 | ||
| Enamine | EN300-1865477-0.05g |
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine |
1368801-14-2 | 0.05g |
$707.0 | 2023-09-18 | ||
| Enamine | EN300-1865477-0.1g |
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine |
1368801-14-2 | 0.1g |
$741.0 | 2023-09-18 | ||
| Enamine | EN300-1865477-5.0g |
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine |
1368801-14-2 | 5g |
$3105.0 | 2023-06-02 | ||
| Enamine | EN300-1865477-10g |
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine |
1368801-14-2 | 10g |
$3622.0 | 2023-09-18 | ||
| Enamine | EN300-1865477-5g |
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine |
1368801-14-2 | 5g |
$2443.0 | 2023-09-18 | ||
| Enamine | EN300-1865477-1.0g |
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine |
1368801-14-2 | 1g |
$1070.0 | 2023-06-02 | ||
| Enamine | EN300-1865477-0.5g |
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine |
1368801-14-2 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1865477-2.5g |
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine |
1368801-14-2 | 2.5g |
$1650.0 | 2023-09-18 | ||
| Enamine | EN300-1865477-0.25g |
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine |
1368801-14-2 | 0.25g |
$774.0 | 2023-09-18 |
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine 関連文献
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amineに関する追加情報
1368801-14-2および3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amineに関する最新研究動向
近年、化学生物医薬品分野において、化合物1368801-14-2およびその関連物質である3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine(以下、本化合物)に対する研究が活発化しています。本化合物は、特定の神経疾患や精神疾患に対する治療薬としての可能性を秘めており、その薬理作用メカニズムの解明と臨床応用に向けた研究が進められています。
最新の研究によると、本化合物は選択的なセロトニン再取り込み阻害剤(SSRI)としての特性を持つことが明らかになりました。2023年に発表されたin vitro試験では、本化合物がヒトセロトニントランスポーターに対して高い親和性を示し、従来のSSRIと比較してより優れた選択性を有することが報告されています。この特性は、うつ病や不安障害などの治療において副作用を軽減する可能性を示唆しています。
さらに、2024年初頭に発表された前臨床試験の結果では、本化合物が血液脳関門を効率的に通過し、中枢神経系において持続的な薬理効果を発揮することが確認されました。動物モデルを用いた行動試験では、抗うつ様効果と抗不安様効果が用量依存的に観察され、その効果は従来薬と同等かそれ以上であることが示されました。
薬物動態に関する研究では、本化合物が良好な経口吸収性を示し、肝代謝に対して比較的安定であることが明らかになりました。特に、CYP2D6アイソザイムによる代謝を受けにくい特性は、個人差の少ない薬効発現が期待できる点で臨床的に重要な意義を持ちます。
現在、複数の製薬企業が本化合物を有効成分とする新薬の臨床開発を進めており、第I相臨床試験では良好な安全性プロファイルが確認され��います。特に、従来のSSRIで問題となる消化器系副作用や性機能障害の発生率が低いことが報告されており、今後の開発が注目されています。
今後の研究課題としては、長期投与時の安全性評価や他の神経伝達物質系への影響、特定の患者集団(例えば、CYP2D6 poor metabolizers)における薬物動態の詳細な解明などが挙げられます。また、本化合物の結晶多形の研究も進められており、製剤化における最適な形態の選択が重要なテーマとなっています。
総合的に判断すると、1368801-14-2および3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amineは、神経精神疾患治療薬として有望な候補化合物であり、その独特な薬理学的特性は新規治療オプションの開発に貢献する可能性が高いと考えられます。今後の臨床開発の進展に注目する必要があります。
1368801-14-2 (3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine) 関連製品
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2554-94-1(6-(Dimethylamino)hexanal)




